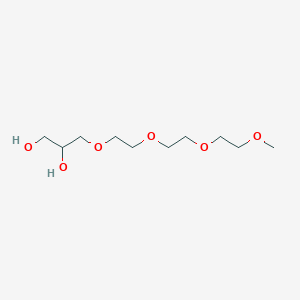
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-N-(2-phenylpropyl)propane-2-sulfonamide: is an organic compound characterized by its unique structural configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(2-phenylpropyl)propane-2-sulfonamide typically involves the reaction of 2-phenylpropylamine with methylethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
化学反应分析
Types of Reactions: (R)-N-(2-phenylpropyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry: In chemistry, (R)-N-(2-phenylpropyl)propane-2-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (R)-N-(2-phenylpropyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
2-(4-methylsulfonyl phenyl)indole derivatives: These compounds share a similar sulfonyl group but differ in their core structure, leading to distinct chemical and biological properties.
Uniqueness: (R)-N-(2-phenylpropyl)propane-2-sulfonamide is unique due to its specific combination of a phenylpropyl group and a sulfonyl amine. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C12H19NO2S |
|---|---|
分子量 |
241.35 g/mol |
IUPAC 名称 |
N-[(2R)-2-phenylpropyl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-/m0/s1 |
InChI 键 |
HIYDOWJVBIJBQF-NSHDSACASA-N |
手性 SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=CC=C1 |
规范 SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)






![2-(3-Bromopropoxy)dibenzo[b,d]furan](/img/structure/B8572953.png)


